

An In-depth Technical Guide to Betazole: Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: **Betazole**

Cat. No.: **B1666917**

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Abstract

Betazole, a pyrazole derivative and structural analogue of histamine, is a potent and selective histamine H₂ receptor agonist. Historically, it has been instrumental as a diagnostic agent for assessing gastric acid secretory capacity. This technical guide provides a comprehensive overview of **Betazole**'s chemical structure, physicochemical properties, synthesis, and its mechanism of action. Detailed experimental protocols for its synthesis and its application in gastric function tests are presented. Furthermore, this document elucidates the signaling pathway activated by **Betazole** and summarizes its pharmacokinetic profile. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Chemical Identity and Physicochemical Properties

Betazole, with the IUPAC name 1H-Pyrazole-3-ethanamine, is a heterocyclic amine. It is structurally similar to histamine but exhibits greater selectivity for the H₂ receptor subtype.^[1] The chemical identifiers and key physicochemical properties of **Betazole** and its commonly used dihydrochloride salt are summarized in the tables below.

Chemical Identifiers

Identifier	Betazole (Free Base)	Betazole Dihydrochloride
IUPAC Name	1H-Pyrazole-3-ethanamine	2-(1H-pyrazol-5-yl)ethanamine;dihydrochloride[2]
Synonyms	Ametazole, 3-(2-aminoethyl)pyrazole[3]	Gastramine, Histalog[4]
CAS Number	105-20-4[3]	138-92-1[3]
Molecular Formula	C ₅ H ₉ N ₃ [3]	C ₅ H ₁₁ Cl ₂ N ₃ [5]
SMILES	C1=C(NN=C1)CCN	C1=C(NN=C1)CCN.Cl.Cl[2]
InChI	1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8)	1S/C5H9N3.2ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);2*1H[2]

Physicochemical Properties

Property	Betazole (Free Base)	Betazole Dihydrochloride
Molecular Weight	111.15 g/mol [3]	184.07 g/mol [3]
Appearance	Viscous liquid[3]	Crystalline solid[3]
Melting Point	25 °C	224-226 °C
Boiling Point	118-123 °C at 0.5 mmHg[3]	Not applicable
Solubility	Soluble in water and DMSO.[6]	Soluble in water.[3] Practically insoluble in chloroform.[3] Soluble in DMSO (≥10 mg/mL) and PBS (pH 7.2) (≥10 mg/mL).[4]
pKa	Data not available	Data not available

Synthesis of Betazole

The synthesis of **Betazole** was first reported by Jones and Mann in 1953.[6] The process involves a two-step procedure starting from the reaction of hydrazine with γ -pyrone, followed by catalytic hydrogenation.

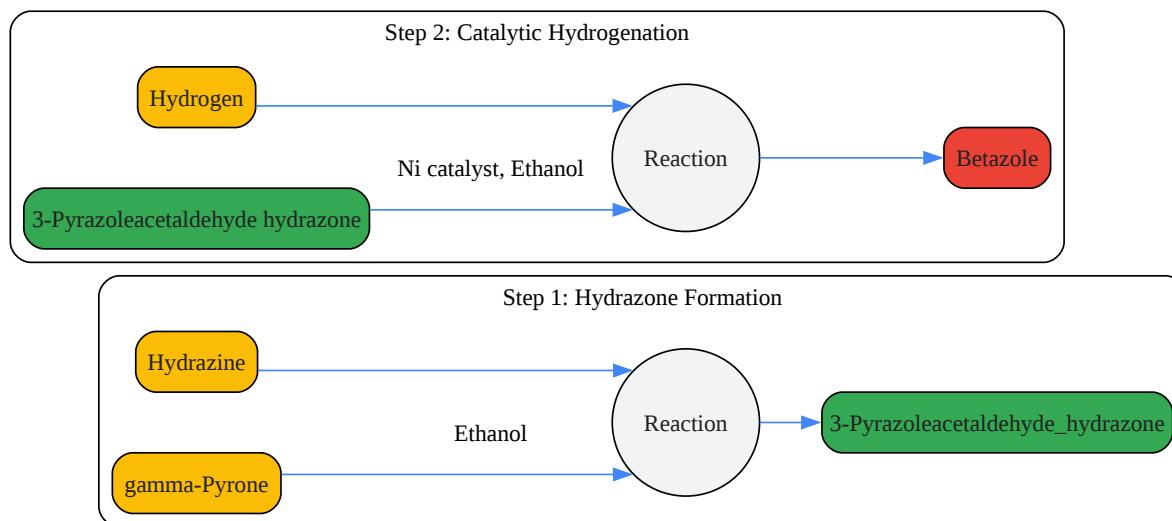
Experimental Protocol: Synthesis of Betazole

Step 1: Synthesis of 3-Pyrazoleacetaldehyde Hydrazone

- Reaction Setup: In a suitable reaction vessel, dissolve γ -pyrone in an alcoholic solvent (e.g., ethanol).
- Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is typically carried out at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Isolation: Upon completion, the product, 3-pyrazoleacetaldehyde hydrazone, is expected to precipitate from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent to afford the product in near-quantitative yield.

Step 2: Catalytic Hydrogenation to **Betazole**

- Catalyst and Solvent: Suspend the 3-pyrazoleacetaldehyde hydrazone obtained in the previous step in a suitable solvent, such as ethanol, in a hydrogenation apparatus. Add a nickel-based catalyst (e.g., Raney nickel).
- Hydrogenation: Pressurize the vessel with hydrogen gas and agitate the mixture. The reaction is typically carried out at room temperature and elevated pressure.
- Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction's endpoint.
- Work-up: After the reaction is complete, carefully filter off the catalyst. The filtrate, containing the desired product, can be concentrated under reduced pressure.
- Purification: The resulting crude **Betazole** can be purified by distillation under reduced pressure to yield the final product as a viscous liquid. The reported yield for this step is approximately 80%.[6]



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Caption: Synthetic workflow for **Betazole**.

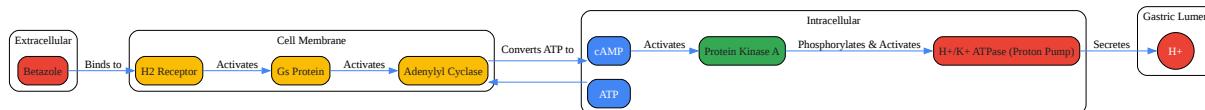
Pharmacological Profile

Mechanism of Action

Betazole is a selective agonist of the histamine H₂ receptor, a G-protein coupled receptor (GPCR).^[1] Upon binding to the H₂ receptor on the basolateral membrane of gastric parietal cells, **Betazole** initiates a signaling cascade that results in the stimulation of gastric acid secretion.

The H₂ receptor is coupled to a stimulatory G-protein (Gs). Activation of the Gs protein leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).^[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. This

proton pump is responsible for the final step in acid secretion, exchanging potassium ions for hydrogen ions, which are secreted into the gastric lumen.



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Caption: **Betazole**'s signaling pathway for gastric acid secretion.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for **Betazole** in humans is not extensively documented in recent literature, largely due to its historical use as a diagnostic agent rather than a therapeutic drug. General principles of ADME for small molecule drugs are expected to apply.

ADME Parameter	Description
Absorption	Expected to be well-absorbed following oral or parenteral administration.
Distribution	Likely to be distributed throughout the body via systemic circulation.
Metabolism	The metabolic fate of Betazole is not well-characterized in publicly available literature.
Excretion	The primary route of excretion has not been definitively established.

Application in Gastric Function Testing

Betazole has been used as a gastric stimulant to assess maximal gastric acid output, which is valuable in the diagnosis of conditions such as Zollinger-Ellison syndrome, a disorder characterized by excessive gastric acid production.^[8] It was often preferred over histamine due to its greater selectivity for the H₂ receptor, resulting in fewer side effects.^[4]

Experimental Protocol: Betazole (Histalog) Gastric Secretion Test

Patient Preparation:

- The patient should fast overnight (for at least 8-12 hours) before the test.
- A nasogastric tube is inserted into the stomach to allow for the collection of gastric contents. The correct placement of the tube is crucial for accurate results.

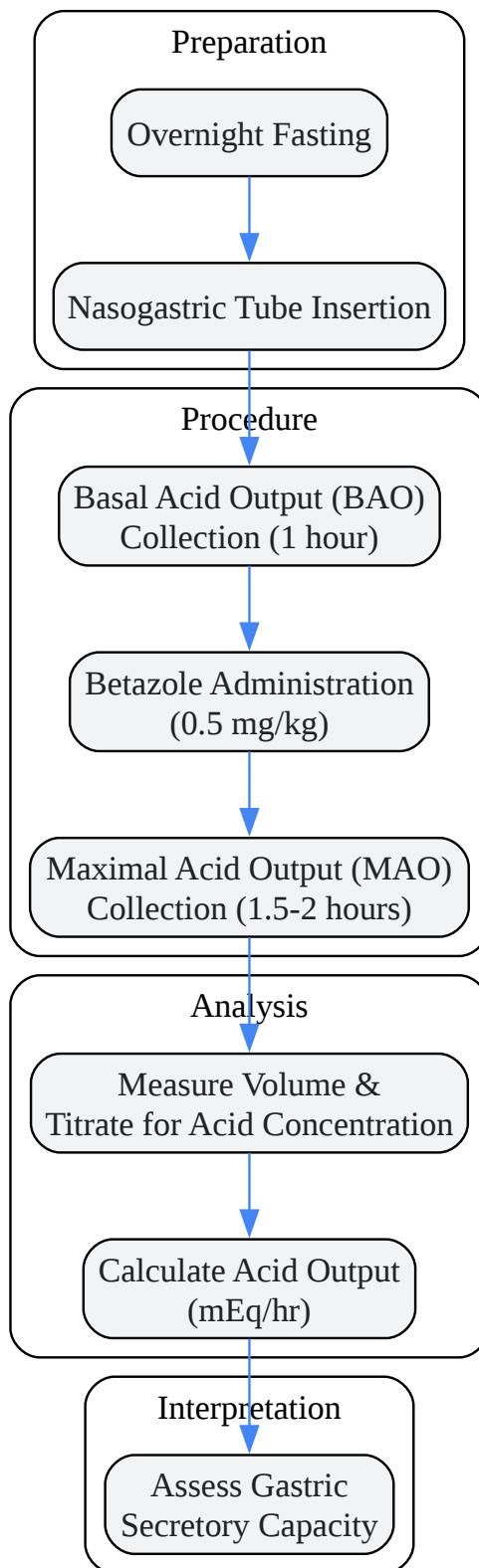
Procedure:

- Basal Acid Output (BAO) Collection: Gastric secretions are collected for a baseline period, typically one hour, in timed intervals (e.g., every 15 minutes).
- **Betazole** Administration: **Betazole** hydrochloride is administered parenterally, either subcutaneously or intramuscularly. A typical dose is 0.5 mg/kg of body weight.^[9]
- Stimulated Acid Output (MAO) Collection: Following **Betazole** administration, gastric secretions are collected for a specified period, usually 1.5 to 2 hours, in timed intervals (e.g., every 15 minutes).
- Sample Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is expressed in milliequivalents per hour (mEq/hr).

Interpretation:

The results of the basal and maximal acid output are used to assess the stomach's acid-secreting capacity. Abnormally high levels of acid secretion, particularly in the basal state, can

be indicative of conditions like Zollinger-Ellison syndrome.



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Caption: Experimental workflow for the **Betazole** gastric secretion test.

Conclusion

Betazole remains a significant compound in the study of gastric physiology and pharmacology. Its selective agonism at the histamine H₂ receptor provides a clear mechanism for the potent stimulation of gastric acid secretion. While its clinical use has largely been superseded by other diagnostic methods and therapeutic agents, the technical understanding of its chemical properties, synthesis, and pharmacological actions is of continued importance for researchers in gastroenterology and drug development. The detailed protocols and structured data presented in this guide offer a valuable resource for scientific and professional audiences.

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